(S)-2-hydroxy-2-phenylethyl carbamate
Overview
Description
(S)-2-hydroxy-2-phenylethyl carbamate is an organic compound that belongs to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Mechanism of Action
Target of Action
The primary targets of carbamate compounds, such as (S)-2-hydroxy-2-phenylethyl carbamate, are often enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Mode of Action
Carbamate compounds interact with their targets by inhibiting the activity of these enzymes . This inhibition disrupts the normal function of the nervous system, leading to various physiological changes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
Carbamate compounds affect several biochemical pathways. They can alter lymphocytic cholinergic signaling through the inhibition of AChE . They also interact with the hypothalamic–pituitary–adrenal axis (HPA axis) and disrupt gonadotropin-releasing hormone (GnRH) biosynthesis and GnRH mediated signaling in immune cells .
Pharmacokinetics
The pharmacokinetics of carbamate compounds involve their absorption, distribution, metabolism, and excretion (ADME). Carbamates are known for their chemical stability and capability to permeate cell membranes, which contributes to their bioavailability . .
Result of Action
The inhibition of AChE by carbamate compounds leads to an accumulation of acetylcholine in the nervous system. This overstimulation can cause rapid and transient Ca 2+ signaling, up-regulation of c-Fos expression and interleukin (IL)-2-induced signal transduction in T and B cells, as well as triggering inflammatory responses in macrophages .
Action Environment
The action, efficacy, and stability of carbamate compounds can be influenced by various environmental factors. Microbes, specifically bacteria, have adapted to the presence of these compounds by evolving degradation pathways, playing a major role in their removal from the biosphere . Due to improper use, some non-target organisms may still be harmed .
Biochemical Analysis
Biochemical Properties
(S)-2-hydroxy-2-phenylethyl carbamate interacts with various enzymes, proteins, and other biomolecules. For instance, carbamates are known to inhibit the acetylcholine esterase enzyme, which catalyzes the hydrolysis of acetylcholine, a neuromediator agent . This interaction can lead to an increase in acetylcholine at nerve synapses or neuromuscular junctions, thereby increasing stimulation of those nerve endings .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. For example, carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This can lead to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, carbamates like this compound have been found to exhibit increased stability in the presence of certain biological materials .
Metabolic Pathways
This compound is involved in various metabolic pathways. Carbamates are known to be involved in the metabolism of acetylcholine, a key neurotransmitter . They inhibit acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. Carbamates are generally highly soluble, making aqueous systems an important route of transport .
Subcellular Localization
Given the known interactions of carbamates with enzymes such as acetylcholinesterase, it is likely that they localize to areas where these enzymes are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-hydroxy-2-phenylethyl carbamate can be achieved through several methods. One common approach involves the reaction of (S)-2-hydroxy-2-phenylethanol with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-hydroxy-2-phenylethyl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-2-hydroxy-2-phenylethyl carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties.
Methyl carbamate: A simpler carbamate compound used in various applications.
Phenyl carbamate: Structurally similar but with different functional groups.
Uniqueness
(S)-2-hydroxy-2-phenylethyl carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2S)-2-hydroxy-2-phenylethyl] carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-9(12)13-6-8(11)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSOHUROTFFTFO-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](COC(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807334-25-4 | |
Record name | Styramate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807334254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STYRAMATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEJ2KAZ3W5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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